molecular formula C12H24N2O9 B034143 3,3'-Neotrehalosadiamine CAS No. 104196-14-7

3,3'-Neotrehalosadiamine

Cat. No. B034143
M. Wt: 340.33 g/mol
InChI Key: ZPEFXARQZVAHGO-DCSYEGIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Neotrehalosadiamine is a chemical compound that belongs to the family of aminosugars. It is a derivative of trehalose, which is a disaccharide sugar found in many organisms, including bacteria, fungi, and plants. 3,3'-Neotrehalosadiamine has been the subject of scientific research due to its potential applications in various fields, including medicine, biotechnology, and agriculture. In

Scientific Research Applications

Scientific Research Applications of 3,3'-Neotrehalosadiamine

Enzymatic Processes and Crystallography

3,3'-Neotrehalosadiamine is involved in the enzymatic process required for its synthesis. NtdA, a sugar aminotransferase essential for 3,3'-Neotrehalosadiamine synthesis, was purified and crystallized for X-ray diffraction analysis, indicating significant interest in understanding its structural and functional properties at the molecular level (van Straaten et al., 2009).

Microbial Autoinducer and Antibiotic Properties

3,3'-Neotrehalosadiamine (NTD) functions as an autoinducer in Bacillus subtilis, activating its own biosynthetic operon, ntdABC. This compound, produced by several Bacillus species, also exhibits antibiotic properties. Its production is regulated by specific genetic and metabolic pathways, highlighting its biological significance and potential biotechnological applications (Inaoka & Ochi, 2006).

Alternate Biosynthesis Pathways

The ntd operon in Bacillus subtilis is crucial for 3,3'-Neotrehalosadiamine biosynthesis, and the enzymes encoded within this operon catalyze the biosynthesis of kanosamine from glucose-6-phosphate. This pathway represents an alternate route to previously reported pathways, marking a significant discovery in carbohydrate biochemistry and microbial metabolism (Vetter et al., 2013).

Chemical Synthesis and Antibacterial Activity

The stereoselective synthesis of naturally occurring 3,3'-neotrehalosadiamine (NTD) and its analogs has been achieved. While NTD shows detectable anti-staphylococcal activity, understanding its chemical structure and synthesis pathways is vital for exploring its full potential as an antibacterial agent (Anjum et al., 2013).

Gene Regulation and Secondary Metabolism

3,3'-Neotrehalosadiamine plays a role in gene regulation by affecting the expression of certain genes in Bacillus subtilis. The disruption of the GlcP gene, which regulates a secondary metabolism pathway for neotrehalosadiamine synthesis, leads to changes in the expression of various genes. This discovery provides a new perspective on the role of secondary metabolites in gene regulation and bacterial metabolism (Inaoka et al., 2009).

Activation of Dormant Secondary Metabolism

3,3'-Neotrehalosadiamine synthesis can be activated by RNA polymerase mutations in Bacillus subtilis. This activation mechanism offers insights into the transcriptional regulation of the neotrehalosadiamine biosynthetic operon and highlights the potential of dormant secondary metabolites in drug discovery and microbial metabolism research (Inaoka & Ochi, 2011).

properties

CAS RN

104196-14-7

Product Name

3,3'-Neotrehalosadiamine

Molecular Formula

C12H24N2O9

Molecular Weight

340.33 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-4-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol

InChI

InChI=1S/C12H24N2O9/c13-5-7(17)3(1-15)21-11(9(5)19)23-12-10(20)6(14)8(18)4(2-16)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1

InChI Key

ZPEFXARQZVAHGO-DCSYEGIMSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)N)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O

Other CAS RN

104196-14-7

synonyms

3,3'-diamino-3,3'-dideoxy-alpha,beta-trehalose
3,3'-neotrehalosadiamine
BMY 28251
BMY-28251
BU 2797
BU-2797

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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